6-(4-chlorophenyl)-3-ethyl-N-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
6-(4-CHLOROPHENYL)-3-ETHYL-N-(4-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolothiadiazines This compound is characterized by the fusion of a triazole ring with a thiadiazine ring, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-CHLOROPHENYL)-3-ETHYL-N-(4-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorophenylhydrazine with ethyl isothiocyanate to form an intermediate, which is then cyclized with 4-methylphenylhydrazine in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the temperature is maintained between 60-80°C to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-(4-CHLOROPHENYL)-3-ETHYL-N-(4-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditionsaqueous or organic solvent, room temperature to 50°C.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditionsanhydrous solvent, low temperature (0-25°C).
Substitution: Amines, thiols; reaction conditionsorganic solvent, room temperature to 80°C.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Substituted triazolothiadiazine derivatives
Scientific Research Applications
6-(4-CHLOROPHENYL)-3-ETHYL-N-(4-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 6-(4-CHLOROPHENYL)-3-ETHYL-N-(4-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzyme active sites, inhibiting their activity. For example, it can inhibit carbonic anhydrase by binding to the zinc ion in the enzyme’s active site, thereby preventing the hydration of carbon dioxide . Similarly, it can inhibit cholinesterase by interacting with the catalytic triad, leading to the accumulation of acetylcholine and enhanced neurotransmission.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives: These compounds share the same core structure but differ in the substituents attached to the triazole and thiadiazine rings.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: These isomeric compounds have a different arrangement of nitrogen atoms in the triazole ring, leading to variations in their chemical and biological properties.
Uniqueness
Its ability to inhibit multiple enzymes and exhibit diverse biological activities makes it a valuable compound for scientific research and drug development .
Properties
Molecular Formula |
C20H20ClN5OS |
---|---|
Molecular Weight |
413.9 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-3-ethyl-N-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C20H20ClN5OS/c1-3-16-23-24-20-26(16)25-17(13-6-8-14(21)9-7-13)18(28-20)19(27)22-15-10-4-12(2)5-11-15/h4-11,17-18,25H,3H2,1-2H3,(H,22,27) |
InChI Key |
NGOBPDSVJKOXGG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC=C(C=C3)C)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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